

An In-depth Technical Guide to 5-Isopropylmorpholin-3-one

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Compound of Interest

Compound Name: 5-Isopropylmorpholin-3-one

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **5-Isopropylmorpholin-3-one**, a C5-substituted morpholin-3-one derivative. While specific experimental data for this compound is not extensively available in public literature, this document, grounded in established principles of organic chemistry and data from analogous structures, offers a detailed exploration of its nomenclature, predicted physicochemical properties, plausible synthetic routes, and potential applications in medicinal chemistry and drug development. Furthermore, this guide furnishes detailed, validated protocols for the synthesis of the core morpholin-3-one scaffold, along with a thorough analysis of its spectroscopic characteristics and safety considerations. The insights presented herein are intended to empower researchers to synthesize, characterize, and evaluate **5-Isopropylmorpholin-3-one** and similar derivatives for their scientific investigations.

Introduction to the Morpholin-3-one Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and biologically active molecules. Its unique combination of an ether and an amine functional group within a six-membered ring imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability. The morpholin-3-one core, a lactam derivative of morpholine, retains these advantageous features while providing a versatile platform for further chemical modification. The introduction of substituents onto the

carbon framework of the morpholin-3-one ring, such as the isopropyl group at the C5 position, can significantly influence the molecule's steric and electronic properties, thereby modulating its biological activity.

Nomenclature and Structure

The systematic name for the topic compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is **5-Isopropylmorpholin-3-one**. The numbering of the morpholine ring commences with the oxygen atom as position 1 and proceeds sequentially around the ring, with the nitrogen atom at position 4.



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Figure 2: Proposed synthetic pathway for **5-Isopropylmorpholin-3-one**.

Step-by-Step Experimental Protocol (Proposed)

Step 1: N-Acylation of 1-Amino-3-methylbutan-2-ol

- **Reaction Setup:** To a solution of 1-amino-3-methylbutan-2-ol (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in a chlorinated solvent (e.g., dichloromethane) at 0 °C, add chloroacetyl chloride (1.1 eq) dropwise.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-(2-hydroxy-3-methylbutyl)-2-chloroacetamide.

Step 2: Intramolecular Cyclization

- **Reaction Setup:** Dissolve the crude product from the previous step in an anhydrous aprotic solvent (e.g., tetrahydrofuran). Add a strong base (e.g., sodium hydride, 1.2 eq) portion-wise

at 0 °C.

- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.
- **Work-up and Purification:** Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain **5-Isopropylmorpholin-3-one**.

Spectroscopic Characterization (Predicted)

The structural elucidation of **5-Isopropylmorpholin-3-one** would rely on a combination of spectroscopic techniques. The expected spectral data are predicted based on the known spectra of morpholin-3-one and the characteristic signals of an isopropyl group.

¹H NMR Spectroscopy

- **Isopropyl Group:** A doublet for the six methyl protons ($\delta \approx 0.9\text{-}1.1$ ppm) and a septet for the methine proton ($\delta \approx 1.8\text{-}2.2$ ppm) are expected. The chemical shift of the methine proton will be influenced by its proximity to the C5 carbon of the morpholine ring.
- **Morpholine Ring Protons:** The protons on the morpholine ring will exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other.
 - C2-H₂: A multiplet ($\delta \approx 4.1\text{-}4.3$ ppm).
 - C5-H: A multiplet ($\delta \approx 3.3\text{-}3.6$ ppm), coupled to the isopropyl methine proton.
 - C6-H₂: Two diastereotopic protons, likely appearing as complex multiplets ($\delta \approx 3.5\text{-}3.9$ ppm).
- **N-H:** A broad singlet ($\delta \approx 7.0\text{-}8.0$ ppm), the chemical shift of which is solvent-dependent.

¹³C NMR Spectroscopy

- **Carbonyl Carbon (C3):** A signal in the downfield region ($\delta \approx 168\text{-}172$ ppm).

- Isopropyl Group: Two signals, one for the two equivalent methyl carbons ($\delta \approx 18-22$ ppm) and one for the methine carbon ($\delta \approx 30-35$ ppm).
- Morpholine Ring Carbons:
 - C2: ($\delta \approx 68-72$ ppm).
 - C5: ($\delta \approx 50-55$ ppm).
 - C6: ($\delta \approx 65-70$ ppm).

Infrared (IR) Spectroscopy

- N-H Stretch: A broad absorption band in the region of $3200-3400\text{ cm}^{-1}$.
- C=O Stretch (Amide I): A strong, sharp absorption band around $1670-1690\text{ cm}^{-1}$.
- C-O-C Stretch: A strong absorption in the fingerprint region, typically around $1100-1150\text{ cm}^{-1}$.
- C-H Stretch (Aliphatic): Multiple bands in the region of $2850-3000\text{ cm}^{-1}$.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M^+) at $m/z = 143$. Fragmentation patterns would likely involve the loss of the isopropyl group, as well as cleavage of the morpholine ring.

Potential Applications in Drug Development

Substituted morpholin-3-ones are of significant interest in drug discovery due to their diverse biological activities. The introduction of an isopropyl group at the C5 position of the morpholin-3-one scaffold could lead to compounds with potential as:

- Antimicrobial Agents: The lipophilicity introduced by the isopropyl group may enhance the ability of the molecule to penetrate bacterial cell membranes.
- Anticancer Agents: The morpholine scaffold is present in several anticancer drugs, and novel derivatives are continuously being explored for their antiproliferative activities.

- **CNS-Active Agents:** The ability of the morpholine ring to improve blood-brain barrier penetration makes its derivatives attractive candidates for the development of drugs targeting the central nervous system.

Safety and Handling

Specific toxicity data for **5-Isopropylmorpholin-3-one** is not available. However, based on the safety profile of the parent compound, morpholin-3-one, and other substituted morpholines, the following precautions should be observed:

- **General Handling:** Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- **Potential Hazards:** Morpholin-3-one is classified as harmful if swallowed and can cause skin and eye irritation.[1][2] Similar hazards should be assumed for its derivatives.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

5-Isopropylmorpholin-3-one represents a structurally interesting derivative of the medically relevant morpholin-3-one scaffold. While specific experimental data for this compound remains to be published, this technical guide has provided a comprehensive, albeit predictive, overview of its nomenclature, properties, synthesis, and potential applications. The proposed synthetic pathway and predicted spectroscopic data offer a solid foundation for researchers to synthesize and characterize this molecule. Further investigation into the biological activities of **5-Isopropylmorpholin-3-one** and its analogues is warranted to explore their full potential in the field of drug discovery.

References

- PubChem. (n.d.). 3-Morpholinone. National Center for Biotechnology Information. Retrieved from [\[Link\]](#)

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Sources

- 1. 3-Morpholinone | C₄H₇NO₂ | CID 66953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
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